Phenylacetone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-8(10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCDLTOVEPVEJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059280 | |
| Record name | 1-Phenylacetone | |
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Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Merck Index] | |
| Record name | Phenylacetone | |
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Boiling Point |
214 °C | |
| Record name | Phenyl 2-propanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble in ethanol, diethyl ether; miscible in benzene, xylene; soluble in chloroform | |
| Record name | Phenyl 2-propanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.0157 g/m cu at 20 °C | |
| Record name | Phenyl 2-propanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.22 [mmHg] | |
| Record name | Phenylacetone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Color/Form |
Liquid | |
CAS No. |
103-79-7 | |
| Record name | Phenylacetone | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenylacetone | |
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| Record name | Phenylacetone | |
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| Record name | 2-Propanone, 1-phenyl- | |
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| Record name | 1-Phenylacetone | |
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| Record name | Phenylacetone | |
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| Record name | PHENYLACETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Phenyl 2-propanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-15.3 °C | |
| Record name | Phenyl 2-propanone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8385 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Synthesis of Phenylacetone
Classical Organic Synthesis Approaches
Classical organic synthesis provides several routes to phenylacetone, with Friedel-Crafts acylation reactions being a notable example. nih.gov
Ketonic Decarboxylation Pathways
Ketonic decarboxylation offers an industrial route for this compound synthesis, particularly through gas-phase reactions. nih.gov
Industrial production of this compound commonly employs the gas-phase ketonic decarboxylation of phenylacetic acid using acetic acid. nih.gov This process involves reacting phenylacetic acid with acetic acid at elevated temperatures, typically not less than 350°C. wikipedia.orgwikipedia.orguni.lu The reaction is often carried out with an excess of acetic acid, with molar ratios of phenylacetic acid to acetic acid ranging from 1:2 to 1:5. nih.govwikipedia.orgwikipedia.org This excess is crucial to prevent undesirable side reactions, such as the condensation of this compound with itself to form dibenzyl ketone. nih.govwikipedia.orgnih.gov
The proposed mechanism for producing this compound from phenylacetic acid and acetic acid in the gas phase involves the formation of a mixed acetate (B1210297), which acts as a non-isolated intermediate. wikipedia.orgwikipedia.orgnih.gov This intermediate subsequently decomposes under the influence of temperature to yield this compound and the carbonate of the metal corresponding to the catalyst used. wikipedia.orgwikipedia.org The temperature at which this decomposition occurs is a determining factor for the process. wikipedia.orgwikipedia.org Research has also explored the possibility of a cyclic intermediate in the mechanism, which would lead to a β-keto acid that then decarboxylates to this compound. nih.gov
Yields for gas-phase methods typically range from 40% to 65%, with some improved methods achieving 79.9-82.6%. wikipedia.orgwikipedia.org
Catalyst development is a critical aspect of improving the efficiency and completeness of the decarboxylation process for this compound synthesis. wikipedia.orguni.lu Various catalysts have been explored for this reaction:
Ceria-alumina: This solid acid catalyst is used in industrial settings for the gas-phase ketonic decarboxylation of phenylacetic acid with acetic acid. nih.gov
Metal Oxides:
Calcium Oxide (CaO) and Magnesium Oxide (MgO): Mixtures of these oxides have been used as catalysts, with processes carried out at temperatures of at least 350°C and resulting in this compound yields of 79.9-82.6%. wikipedia.org
Cobalt Oxide (CoO): When used on an inert carrier, cobalt oxide has shown effectiveness in gas-phase reactions at temperatures not lower than 350°C, yielding this compound with an 80.4% yield. wikipedia.org
Thorium Oxide (ThO₂): This catalyst has been employed at temperatures between 350-400°C. uni.lu
Manganese Carbonate (MnCO₃): Similar to thorium oxide, manganese carbonate is also used as a catalyst at temperatures in the range of 350-400°C. uni.lu
Metal Acetates:
Lead Acetate: Phenylacetic acid can be distilled with lead acetate to yield this compound. fishersci.nlamericanelements.comwikipedia.org
Calcium Acetate: This can substitute lead(II) acetate, offering a more environmentally friendly alternative. americanelements.comwikipedia.org Dry distillation of calcium salts of phenylacetic and acetic acids is also a method. nih.govuni.lu
The use of these catalysts aims to enhance the efficiency of decarboxylation and reduce reaction times, which can be significantly long (24-72 hours) for some liquid-phase methods. wikipedia.orguni.lu The mechanism of ketonic decarboxylation remains a subject of debate, with proposed pathways including a radical mechanism, a mechanism involving a β-keto acid intermediate, or a concerted mechanism, with weak bases potentially acting as promoters. wikipedia.org
Catalyst Development for Ketonic Decarboxylation
Enolate Chemistry Applications
Enolates are highly reactive organic anions derived from the deprotonation of carbonyl compounds. Their nucleophilic character makes them indispensable reagents in various synthetic transformations, including the formation of this compound. This compound itself, being an unsymmetrical ketone, can form two distinct enolate isomers depending on the regioselectivity of deprotonation.
Enolate Reactions of Halobenzenes and Acetone (B3395972)
A significant application of enolate chemistry in this compound synthesis involves the reaction of halobenzenes (PubChem CID: 700) with acetone enolates. The acetone enolate is generated by treating acetone (PubChem CID: 180) with a strong base, such as sodium amide (PubChem CID: 25178), lithium diisopropylamide (LDA) (PubChem CID: 11181), or potassium tert-butoxide (PubChem CID: 62391), chosen for its pKa value exceeding that of acetone (pKa ≈ 23).
This reaction is typically conducted under strictly anhydrous conditions, often utilizing solvents like dimethyl sulfoxide (B87167) (DMSO) (PubChem CID: 679) or liquid ammonia. The reactivity of the halobenzene substrate is influenced by the nature of the halogen, following the order of iodobenzene (B50100) > bromobenzene (B47551) > chlorobenzene. For instance, iodobenzene reacts approximately six times faster than bromobenzene in DMSO. The process can be further enhanced by catalysis with iron salts, oxygen, or exposure to UV light. Photostimulated reactions, particularly with near-ultraviolet light, have been shown to achieve high yields of this compound from various halobenzenes, with 1,1-diphenyl-2-propanone (PubChem CID: 7924) being a minor by-product. Reported yields for this compound from this method range broadly, with specific examples demonstrating 88% yield from iodobenzene and 94% from bromobenzene under irradiated conditions.
Mechanisms of Enolate-Mediated this compound Formation
The formation of this compound via the reaction of acetone enolate with halobenzenes is understood through distinct mechanistic pathways. One proposed mechanism describes it as a nucleophilic SN1 reaction. In this pathway, the halide leaving group dissociates from the halobenzene, generating a highly electrophilic aryl intermediate. This intermediate is then rapidly attacked by the highly nucleophilic acetone enolate, leading to the formation of this compound and a corresponding salt.
Alternatively, for photostimulated reactions, an electron transfer, radical mechanism (SRN1) is indicated. Evidence for this mechanism includes the inhibitory effect observed in the presence of radical scavengers, such as oxygen and di-tert-butyl nitroxide.
In the general context of base-catalyzed enol formation, a strong base abstracts an acidic proton from the alpha-carbon of this compound, yielding a resonance-stabilized enolate ion. This enolate ion exhibits two primary resonance structures: one with the negative charge localized on the alpha-carbon and another where the negative charge is delocalized onto the carbonyl oxygen. This delocalization significantly contributes to the stability of the enolate intermediate. Subsequent protonation of this enolate ion by a proton donor (e.g., water) predominantly occurs at the oxygen atom, leading to the formation of the enol. Enolate ions are considered ambident nucleophiles, capable of reacting at either their oxygen or carbon centers. While protonation at the oxygen site forms the enol, protonation at the carbon site regenerates the original ketone. It has been observed that protonation at the oxygen is considerably faster (by at least 1010 times) than at the carbon.
The following table summarizes the key reagents and their roles in enolate-mediated this compound synthesis:
| Reagent Type | Examples | Role | Reference |
| Halobenzenes | Iodobenzene, Bromobenzene, Chlorobenzene | Electrophilic component for aryl group transfer | |
| Strong Bases | Sodium amide, LDA, Potassium tert-butoxide | Deprotonate acetone to form enolate | |
| Solvents | DMSO, Liquid Ammonia | Reaction medium, often anhydrous | |
| Catalysts/Activators | Iron salts, Oxygen, UV light | Enhance reaction rate |
Precursor Transformations and Convergent Synthesis
Alpha-Phenylacetoacetonitrile (APAAN) Conversion Pathways
Alpha-Phenylacetoacetonitrile (APAAN) serves as a significant precursor for the synthesis of this compound (P2P). uni.luchem960.comwikidata.org The conversion primarily involves the hydrolysis of the nitrile group in APAAN using strong acids such as sulfuric acid, hydrochloric acid, or phosphoric acid. uni.lusci-toys.com This multi-stage reaction transforms the nitrile (-CN) group into a carboxylic acid (-COOH) group, subsequently leading to the formation of an ammonium (B1175870) salt (e.g., ammonium chloride or ammonium sulfate). uni.lu
During the acid-catalyzed hydrolysis, an intermediate product, 2-acetyl-2-phenylacetamide (APAA), is formed. sci-toys.com This intermediate has been observed in seized samples, indicating its role in the conversion pathway. sci-toys.com The conversion of APAAN to P2P is reported to achieve yields typically ranging from 60% to 75%. uni.lu Forensic studies have identified route-specific by-products, such as 4,6-dimethyl-3,5-diphenylpyrid-2-one, which can serve as markers for this synthetic route. wikidata.orgnih.gov
Table 1: APAAN Conversion to this compound
| Precursor | Reagent Type | Product | Typical Yield | Key Intermediate | By-products |
| Alpha-Phenylacetoacetonitrile (APAAN) | Strong Acid (e.g., H₂SO₄, HCl, H₃PO₄) | This compound | 60-75% uni.lu | 2-acetyl-2-phenylacetamide (APAA) sci-toys.com | 4,6-dimethyl-3,5-diphenylpyrid-2-one wikidata.orgnih.gov |
Beta-Keto Ester Precursors: Methyl 3-oxo-2-phenylbutyrate, Methyl 3-oxo-4-phenylbutyrate, and Ethyl 3-oxo-4-phenylbutyrate
Several beta-keto esters are recognized as potential precursors for this compound, converting to it through de-esterification and decarboxylation, typically under acidic conditions. nih.gov
Methyl 3-oxo-2-phenylbutyrate (MAPA): This compound is converted to this compound by heating under acidic conditions. nih.gov
Methyl 3-oxo-4-phenylbutyrate (MGPA): MGPA converts to this compound under acidic conditions and, notably, also under basic conditions, which distinguishes its reactivity from some other beta-keto esters like ethyl 3-oxo-2-phenylbutyrate (EAPA). nih.gov The reaction rate for MGPA conversion to P2P is reported to be quicker than that of EAPA. nih.gov
Ethyl 3-oxo-4-phenylbutyrate (EGPA): Similar to MGPA, EGPA can be converted to this compound under both acidic and basic conditions. nih.gov Its conversion rate under acidic conditions is also faster than that of EAPA. nih.gov
Ethyl 3-oxo-2-phenylbutyrate (EAPA): While not explicitly listed in the section title, EAPA is a related precursor. It converts to this compound under acidic conditions but predominantly yields phenylacetic acid under basic conditions. nih.gov
A significant by-product observed during the conversion of EAPA and MGPA to this compound is phenylacetylcarbinol. nih.gov
Table 2: Beta-Keto Ester Precursors and Conversion Conditions
| Precursor Compound | Acidic Conditions | Basic Conditions | Notable By-product | Conversion Rate (vs. EAPA) |
| Methyl 3-oxo-2-phenylbutyrate (MAPA) | Converts to P2P nih.gov | Not specified | Phenylacetylcarbinol nih.gov | - |
| Methyl 3-oxo-4-phenylbutyrate (MGPA) | Converts to P2P nih.gov | Converts to P2P nih.gov | Phenylacetylcarbinol nih.gov | Quicker nih.gov |
| Ethyl 3-oxo-4-phenylbutyrate (EGPA) | Converts to P2P nih.gov | Converts to P2P nih.gov | Phenylacetylcarbinol nih.gov | Quicker nih.gov |
| Ethyl 3-oxo-2-phenylbutyrate (EAPA) | Converts to P2P nih.gov | Mainly Phenylacetic Acid nih.gov | Phenylacetylcarbinol nih.gov | Baseline for comparison |
Derivatization Strategies for Precursor Analysis
The analysis of this compound precursors, particularly beta-keto esters like methyl 3-oxo-2-phenylbutyrate (MAPA), ethyl 3-oxo-2-phenylbutyrate (EAPA), methyl 3-oxo-4-phenylbutyrate (MGPA), and ethyl 3-oxo-4-phenylbutyrate (EGPA), presents analytical challenges due to their instability. These compounds are known to remarkably decompose into this compound during gas chromatography-mass spectrometry (GC-MS) analysis, irrespective of the injection method or injector temperature. nih.gov Furthermore, EAPA and EGPA can undergo ester exchange to their methyl esters when injected as methanol (B129727) solutions. nih.gov
To mitigate these issues and enable accurate analysis, derivatization strategies are employed. Methoxime derivatization has been shown to almost entirely prevent both P2P production and transesterification during analysis. nih.gov Another derivatization approach involves the conversion of keto acids to their corresponding O-(2,3,4,5,6-pentafluorobenzyl)oxime (PFBO) derivatives for analysis by liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS). This method has demonstrated good reproducibility and recovery rates in biological samples.
Advanced Synthetic Strategies for this compound Derivatives
Synthesis of Substituted Phenylacetones (e.g., 4-Methyl-Phenylacetone)
The synthesis of substituted phenylacetones involves modifying the phenyl ring of the this compound structure. For instance, 4-methyl-phenylacetone (1-(4-methylphenyl)propan-2-one) can be synthesized through several routes. One method involves the Friedel-Crafts acylation of toluene (B28343) with acetyl chloride or acetic anhydride (B1165640), followed by an oxidation step.
Another synthetic pathway for 4-methyl-phenylacetone begins with the condensation of 4-methyl benzylcyanide with ethyl acetate to yield alpha-(4-methyl-phenyl)-acetoacetonitrile. This intermediate then undergoes saponification of its cyano group to produce 4-methyl-phenyl-acetone.
A more generalized approach for synthesizing substituted phenylacetones involves a three-step sequence:
Grignard Reagent Formation: A halide aryl compound reacts with magnesium powder to form an aryl magnesium halide (Grignard reagent).
Reaction with Propylene (B89431) Oxide: The aryl magnesium halide then reacts with propylene oxide to produce a 1-aryl-2-propanol.
Oxidation: The 1-aryl-2-propanol is subsequently oxidized using oxydol in the presence of a sodium tungstate (B81510) and quaternary ammonium salt catalyst to yield the desired 1-substituted this compound.
Stereoselective Synthesis of this compound-Related Compounds
While direct stereoselective synthesis of this compound itself is less commonly discussed due to its achiral nature, stereoselective methods are crucial for synthesizing chiral this compound-related compounds. An example of such a compound found in literature is methyl (2S)-2-methyl-3-oxo-2-phenylbutanoate. The designation "(2S)" indicates a specific stereoisomer, implying that its synthesis would involve stereoseoselective control to achieve the desired enantiomer. Such strategies typically involve chiral catalysts, chiral auxiliaries, or enzymatic reactions to control the formation of new stereocenters during the synthetic process.
Biochemical Pathways and Enzymatic Transformations of Phenylacetone
Mammalian Metabolism and Biotransformation Studies
In mammalian systems, phenylacetone is a key metabolite formed from the biotransformation of certain psychoactive compounds and undergoes further conversions itself.
This compound is an intermediate in the biodegradation of amphetamine and methamphetamine in humans wikipedia.orgebi.ac.uk. This conversion occurs via oxidative deamination, a process where the amino group of amphetamines is removed, leading to the formation of a ketone labce.comchromatographyonline.com. In the human liver, this deamination is primarily mediated by flavin-containing monooxygenase 3 (FMO3) wikipedia.orgebi.ac.uk. Studies have shown that the oxidation of d-amphetamine by rabbit liver microsomes results in this compound, with the carbonyl oxygen originating from water researchgate.net. Kinetic studies on this compound formation from amphetamine derivatives in rabbit liver microsomes indicate that amphetamine exhibits the highest apparent affinity, while increasing the size of the substituent on the nitrogen atom decreases this affinity jst.go.jp.
Flavin-containing monooxygenase 3 (FMO3) is a prominent enzyme system in the human liver that converts nucleophilic heteroatom-containing chemicals, including drugs and xenobiotics, into more polar forms that are more readily excreted wikipedia.orgresearchgate.netnih.gov. FMO3 is responsible for the FMO3-mediated oxidative deamination of amphetamine and methamphetamine, producing this compound wikipedia.orgebi.ac.uk. This enzyme efficiently N-oxygenates primary, secondary, and tertiary amines, including phenethylamines researchgate.net. The catalytic cycle of FMOs, including FMO3, involves the reduction of the FAD cofactor by NADPH, which then reacts with molecular oxygen to form a C4a-hydroperoxyFAD intermediate pnas.org. The presence of NADP+ is crucial for stabilizing this intermediate, and NADP+ remains bound to the enzyme throughout the catalytic cycle, being the last product released pnas.org.
Once formed, this compound undergoes further biotransformations in the body. One significant pathway involves its oxidation to benzoic acid wikipedia.orglabce.comchromatographyonline.com. Benzoic acid is subsequently converted to hippuric acid through conjugation with glycine (B1666218), facilitated by glycine N-acyltransferase (GLYAT) enzymes, prior to excretion wikipedia.orglabce.com. This conversion of this compound to benzoic acid has been confirmed in studies using phenyl-labeled this compound, which resulted in the recovery of phenyl-labeled benzoic acid nih.gov.
Another metabolic pathway for this compound is para-hydroxylation, leading to the formation of 4-hydroxythis compound (B1242247) wikipedia.orglabce.com. 4-Hydroxythis compound is the para-hydroxy analog of this compound and is considered an inactive metabolite of amphetamine in humans wikipedia.orgwikiwand.com. It is produced directly from this compound as a metabolite of amphetamine wikipedia.orgwikipedia.orgwikiwand.comwikimedia.org.
This compound can also undergo reduction to form 1-phenyl-2-propanol (B48451), also known as phenylisopropanol nih.govnih.gov. This metabolic keto-reduction has been observed in liver homogenates from various species, with significant activity noted in rabbits and intermediate ability in guinea pigs, while being negligible in rats nih.gov. The enzyme responsible for this ketoreduction is localized in the mitochondrial inner membrane or its matrix nih.gov. Anaerobic incubations with mitochondria have demonstrated this reduction of this compound to phenylisopropanol nih.gov.
Further Biotransformations of this compound (e.g., to Benzoic Acid, 4-Hydroxythis compound)
This compound Monooxygenase (PAMO) Research
This compound Monooxygenase (PAMO) is a flavin adenine (B156593) dinucleotide (FAD)-containing Baeyer-Villiger monooxygenase (BVMO) found in Thermobifida fusca acs.orgnih.govcapes.gov.bruniprot.org. This enzyme is known for its ability to catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl, converting ketones to esters uniprot.org. PAMO is particularly efficient with this compound as a substrate, leading to the formation of benzyl (B1604629) acetate (B1210297) acs.orgnih.govcapes.gov.bruniprot.org.
Detailed steady-state and pre-steady-state kinetic analyses have been performed to elucidate the mechanism of this compound conversion by PAMO acs.orgnih.govcapes.gov.br. The catalytic cycle of PAMO involves several key steps with specific kinetic parameters:
NADPH Binding: Rapid binding of NADPH occurs with a dissociation constant (Kd) of 0.7 µM acs.orgnih.govcapes.gov.br.
Hydride Transfer: A 4(R)-hydride is transferred from NADPH to the FAD cofactor, with a reduction rate (kred) of 12 s⁻¹ acs.orgnih.govcapes.gov.br.
Oxygenation: The reduced PAMO is rapidly oxygenated by molecular oxygen, yielding a C4a-peroxyflavin intermediate. The oxygenation rate (kox) is 870 mM⁻¹ s⁻¹ acs.orgnih.govcapes.gov.br.
Reaction with this compound: The peroxyflavin enzyme intermediate reacts with this compound to form benzyl acetate, with a rate constant (k₁) of 73 s⁻¹ acs.orgnih.govcapes.gov.br.
NADP+ Release: NADP+ release is a relatively fast final step of the catalytic cycle acs.orgnih.govcapes.gov.br.
The following table summarizes the key kinetic parameters of PAMO activity:
| Kinetic Parameter | Value | Description |
| kcat | 3.1 s⁻¹ | Overall catalytic turnover rate acs.orgnih.govcapes.gov.br |
| Kd (NADPH) | 0.7 µM | Dissociation constant for NADPH binding acs.orgnih.govcapes.gov.br |
| kred | 12 s⁻¹ | Rate of hydride transfer from NADPH to FAD acs.orgnih.govcapes.gov.br |
| kox | 870 mM⁻¹ s⁻¹ | Rate of oxygenation of reduced PAMO by O₂ acs.orgnih.govcapes.gov.br |
| k₁ (this compound) | 73 s⁻¹ | Rate of reaction of peroxyflavin with this compound acs.orgnih.govcapes.gov.br |
| Intermediate Decay | 4.1 s⁻¹ | Rate of decay of the enzyme intermediate acs.orgnih.govcapes.gov.br |
Kinetic and Mechanistic Elucidation of PAMO Activity
Steady-State and Pre-Steady-State Kinetic Analysis
The kinetic parameters for PAMO are summarized in the table below:
| Parameter | Value | Unit |
| kcat (turnover rate) | 3.1 | s⁻¹ |
| Kd (NADPH binding) | 0.7 | µM |
| kred (hydride transfer) | 12 | s⁻¹ |
| kox (oxygenation) | 870 | mM⁻¹s⁻¹ |
| k1 (this compound conversion) | 73 | s⁻¹ |
| Intermediate decay | 4.1 | s⁻¹ |
Role of Flavin Cofactors and Peroxyflavin Intermediates
Flavin adenine dinucleotide (FAD) is an essential redox-active coenzyme for PAMO, as it is for many flavoproteins involved in various enzymatic reactions. acs.orgnih.govcapes.gov.brwikipedia.org The mechanism of PAMO involves the formation of a C4a-peroxyflavin intermediate, which is crucial for the oxygenation of the substrate. acs.orgnih.govcapes.gov.brnih.gov This intermediate is formed when the reduced FAD reacts with molecular oxygen. acs.orgnih.govcapes.gov.br The C4a-peroxyflavin acts as the oxygen donor in the Baeyer-Villiger oxidation, inserting an oxygen atom into the ketone substrate. acs.orgnih.govcapes.gov.brnih.gov
The crystal structure of PAMO reveals that residue R337, conserved across Baeyer-Villiger monooxygenases (BVMOs), is positioned near the flavin cofactor and is critically involved in assisting PAMO-mediated Baeyer-Villiger and sulfoxidation reactions. acs.orgnih.govcapes.gov.brpnas.org This residue is thought to stabilize the C4a-peroxyflavin intermediate. acs.orgnih.govcapes.gov.brpnas.orgalmacgroup.com Mutants such as R337A and R337K were able to form and stabilize the C4a-peroxyflavin intermediate, but were unable to convert this compound, highlighting the crucial role of R337 in the catalytic process beyond just intermediate stabilization. acs.orgnih.govcapes.gov.br NADP⁺ also plays a role in stabilizing the C4a-peroxyflavin intermediate and is the last substrate to exit the active site. pnas.orgmst.edu
pH-Dependent Studies of PAMO Reactions
Studies on flavin-dependent monooxygenases, including PAMO, indicate that while the reductive half-reaction and the formation of the C4a-(hydro)peroxyflavin intermediate are generally pH-independent, the subsequent reactions, such as the decay of the C4a-peroxyflavin intermediate and product formation, can be strongly pH-dependent. nih.govacs.org For instance, the conversion of the C4a-OO(H) intermediate to FAD and H₂O₂ in the absence of substrate shows a strong pH dependence, with rate constants increasing significantly with pH, indicating a pKa around 9.3. nih.govacs.org This suggests that protonation states within the active site can influence the reactivity and selectivity of these enzymes. nih.gov For wild-type PAMO, the uncoupling (non-productive reaction yielding hydrogen peroxide) ranged from 5.0% to 7.8% across different pH values. researchgate.netacs.org The formation of hydrogen peroxide remained relatively constant, while superoxide (B77818) formation was minimal at low pH and increased at higher pH (e.g., pH 9.0). researchgate.net
Substrate Specificity and Scope of PAMO
This compound monooxygenase (PAMO) is recognized for its thermal stability, making it an attractive candidate for industrial biocatalysis. rsc.orgscience.govresearchgate.net However, its practical application has been limited by a relatively narrow substrate scope compared to other BVMOs. science.govalmacgroup.comresearchgate.net
Transformation of Native (this compound) and Non-Native Substrates (e.g., 2-Octanone)
PAMO's native substrate is this compound, which it efficiently converts to benzylacetate. acs.orgnih.govcapes.gov.brpnas.orgalmacgroup.com While PAMO effectively processes small aromatic ketones, its activity with non-native substrates, particularly linear aliphatic ketones like 2-octanone (B155638), is significantly lower in the wild-type enzyme. science.govalmacgroup.comresearchgate.netnih.gov For instance, wild-type PAMO exhibits a KM of 3.2 mM and a kcat of 0.22 s⁻¹ for 2-octanone, resulting in a kcat/KM of 0.069 M⁻¹s⁻¹. almacgroup.com
To broaden PAMO's substrate scope, particularly for linear substrates, enzyme engineering efforts have been undertaken. A quadruple variant of PAMO (P253F/G254A/R258M/L443F) showed significantly improved activity towards 2-octanone, with a 19.2-fold increase in kcat/KM compared to the wild-type enzyme. researchgate.netnih.govalmacgroup.com This enhanced activity for non-native linear substrates is crucial for potential applications in converting long-chain aliphatic oils into biodiesels. science.govresearchgate.net
The kinetic parameters for PAMO with native and non-native substrates are presented below:
| Substrate | Enzyme Variant | KM (mM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) |
| This compound | Wild-type PAMO | 0.059 rug.nl | 3.1 acs.org | 52.5 [Calculated] |
| 2-Octanone | Wild-type PAMO | 3.2 almacgroup.com | 0.22 almacgroup.com | 0.069 almacgroup.com |
| 2-Octanone | P253F/G254A/R258M/L443F PAMO | - | - | 19.2-fold increase over WT researchgate.netalmacgroup.com |
Structural Requirements for Substrate Binding and Conversion
The limited substrate scope of wild-type PAMO is attributed to specific structural elements within its active site. science.govalmacgroup.comresearchgate.net Molecular dynamics simulations have provided insights into the spatial requirements for substrate binding and conversion. For the native substrate, this compound, a cation–π interaction with the conserved R337 residue is established, which in turn interacts with the peroxy moiety of the C4a-peroxyflavin cofactor. almacgroup.com This mutual interaction is critical for positioning the substrate within the enzyme's wide active site pocket, facilitating the formation of the Criegee intermediate. almacgroup.com
In contrast, linear substrates like 2-octanone lack this cation–π interaction. almacgroup.com For these non-native substrates, weaker interactions are formed with aliphatic residues. almacgroup.com Engineering efforts, such as the quadruple mutation (P253F/G254A/R258M/L443F), have been shown to induce a remarkable movement of residue L289. researchgate.netnih.govalmacgroup.com This L289 repositioning reshapes the active site, preventing the aliphatic substrate from moving away from the C4a-peroxyflavin and ensuring a catalytically relevant pose during the oxygenation process. researchgate.netnih.govalmacgroup.com
Furthermore, a "bulge" region in an arginine-interacting loop near the active site, present in PAMO but absent in cyclohexanone (B45756) monooxygenase (CHMO), has been identified as crucial for substrate acceptance and stereoselectivity. rug.nlresearchgate.netresearchgate.net Eliminating this bulge through mutation can enhance the range of substrate acceptance and enantioselectivity while maintaining thermal stability. rug.nlresearchgate.net The crystal structure of PAMO also revealed a funnel-shaped cavity that might provide an alternative entrance for substrates to access the active site. nih.gov
Enzyme Engineering and Directed Evolution of PAMO
This compound monooxygenase (PAMO) from Thermobifida fusca is recognized for its exceptional thermostability and tolerance to organic solvents, making it an attractive candidate for industrial biocatalysis asm.orgnih.govasm.orgethz.ch. However, its utility has been somewhat constrained by a naturally narrow substrate specificity, primarily limited to small aromatic ketones and sulfides frontiersin.orgasm.orgasm.orgethz.ch. To overcome this limitation and broaden its applicability, extensive research has focused on engineering PAMO through directed evolution and rational design strategies frontiersin.orgnih.govethz.chnih.govnih.govfrontiersin.orguni-konstanz.de.
Mutagenesis Strategies for Enhanced Activity and Broadened Substrate Scope
Various mutagenesis techniques, including site-directed mutagenesis, random mutagenesis, and iterative saturation mutagenesis, have been successfully applied to PAMO to improve its catalytic activity and expand its substrate range nih.govethz.chnih.govfrontiersin.orguni-konstanz.deresearchgate.net.
Early efforts in rational design involved comparing the crystal structure of PAMO with that of cyclopentanone (B42830) monooxygenase (CPMO), identifying 15 active site residues that differ and could influence substrate recognition frontiersin.orgethz.chfrontiersin.org. Through systematic site-directed mutagenesis, several single and multiple mutants were generated, exhibiting altered substrate scope and enantioselectivity for Baeyer-Villiger reactions and sulfoxidations. Specific mutations at positions such as V54, I67, Q152, and A435 were found to contribute to the enzyme's substrate specificity frontiersin.orgfrontiersin.org. For instance, the I67T mutation led to increased catalytic activity towards benzyl phenyl sulfide (B99878) and 2-(methylthio)naphthalene (B188729) uni-konstanz.de.
More advanced mutagenesis strategies have yielded PAMO variants with significantly improved activity towards non-native substrates. A notable example is the quadruple mutant P253F/G254A/R258M/L443F nih.gov. This variant demonstrated a substantial increase in activity for linear aliphatic substrates, such as 2-octanone, exhibiting a 19.2-fold enhancement in kcat/KM compared to the wild-type enzyme nih.gov. This quadruple mutant also expanded the substrate spectrum to include other fatty ketones (e.g., 3-octanone, 2-dodecanone) and cyclic ketones (e.g., cyclobutanone, 2-oxocyclohexanonitrile), while maintaining its thermostability nih.govuni-konstanz.de.
Iterative saturation mutagenesis has also been instrumental in developing novel PAMO variants, such as PAMO_HPCD and PAMO_HPED. These variants were serendipitously discovered to accept indole (B1671886) as a substrate, leading to the production of indigoids researchgate.net. Kinetic analyses revealed that PAMO_HPCD exhibited a lower Michaelis constant (Km) for indole compared to PAMO_HPED, indicating a higher affinity for this substrate researchgate.net.
Table 1: Selected PAMO Mutants and Their Catalytic Improvements
| Mutant Name/Strategy | Targeted Residues/Method | Key Substrates Affected | Observed Improvement/Effect | Reference |
| Wild-type PAMO | N/A | This compound | Native substrate, limited scope | frontiersin.orgnih.govethz.ch |
| Quadruple Mutant | P253F/G254A/R258M/L443F | 2-octanone | 19.2-fold increase in kcat/KM; expanded to other linear and cyclic ketones | nih.gov |
| Single Mutants | V54, I67, Q152, A435 | Various ketones/sulfides | Altered substrate specificity and enantioselectivity | frontiersin.orgfrontiersin.org |
| Single Mutant | I67T | Benzyl phenyl sulfide, 2-(methylthio)naphthalene | Increased catalytic activity | uni-konstanz.de |
| Variants | PAMO_HPCD, PAMO_HPED (Iterative Saturation Mutagenesis) | Indole | Production of indigoids; PAMO_HPCD showed lower Km for indole | researchgate.net |
| Triple Mutant | F440P, Q93N, P94D | Cyclohexanone | Higher conversion with minimal thermostability trade-off | nih.gov |
| Single Mutant | M446G | Aromatic compounds, Indole | Improved activity with aromatics, increased heteroatom oxidation, indigo (B80030) production |
Allosteric Modulation and Conformational Flexibility in PAMO
Conformational flexibility and allosteric modulation are integral to the catalytic efficiency and engineering potential of PAMO. PAMO is characterized by a two-domain architecture, comprising an FAD-binding domain and an NADP-binding domain, both exhibiting a conserved dinucleotide-binding fold. Catalytically relevant conformational changes are believed to involve movements of the NADP-binding domain.
During the catalytic cycle, the reduction of flavin by NADPH involves the direct transfer of a hydride anion from the nicotinamide (B372718) ring to the N5 atom of the FAD cofactor. This process necessitates a conformational shift of the Arg-337 side chain, a residue strictly conserved among Baeyer-Villiger monooxygenases and positioned in close proximity to the flavin cofactor frontiersin.org. The movement of Arg-337 is essential to allow the proper alignment of the nicotinamide with the flavin for hydride transfer.
Structural and computational analyses of PAMO and related BVMOs, such as cyclohexanone monooxygenase (CHMO), have elucidated the dynamic nature of the catalytic pocket nih.gov. A "scissors-opening" type backbone rotation of the NADP-binding domain has been observed in engineered PAMO mutants, resulting in significant displacements (3-5 Å) of the backbone of distal residues and conformational adjustments within the active site. This inherent flexibility is crucial for accommodating diverse substrates and optimizing catalytic interactions nih.govnih.gov. Specifically, a notable movement of residue L289 has been identified as critical for reshaping the active site in engineered PAMO variants, enabling non-native aliphatic substrates to maintain a catalytically favorable orientation during the oxygenation reaction nih.gov. The absence of this L289 movement in less active single-mutation variants underscores its importance for achieving high conversion efficiencies with linear substrates nih.gov.
Inhibition and Antagonism of PAMO Activity
This compound monooxygenase (PAMO) antagonists are compounds designed to inhibit the activity of the PAMO enzyme. Given PAMO's central role in the degradation of this compound and its involvement in the biosynthesis of various secondary metabolites, the modulation of PAMO activity through inhibition carries significant biological and biotechnological implications, particularly for optimizing the production of specific chemicals or pharmaceuticals.
Mechanism of Action of PAMO Antagonists
The mechanism by which PAMO antagonists exert their inhibitory effect typically involves binding to the enzyme's active site, thereby preventing the substrate, this compound, from accessing the catalytic center. The nature of this binding can vary, being competitive, non-competitive, or uncompetitive, depending on the specific interactions between the antagonist and the enzyme. Reversible inhibitors form non-covalent associations with the enzyme, whereas irreversible inhibitors establish covalent bonds, leading to permanent inactivation of the enzyme. A thorough understanding of these molecular mechanisms is vital for the rational design of novel biocatalysts or potential therapeutic agents.
Design and Discovery of PAMO Antagonists
The successful design and discovery of effective PAMO antagonists necessitate a comprehensive understanding of the enzyme's three-dimensional structure, its substrate specificity, and the kinetic parameters governing the enzymatic reaction. PAMO antagonists have been identified through high-throughput screening assays and also through rational design approaches based on existing structural knowledge of the enzyme. Examples of known PAMO inhibitors include various organic compounds, such as benzoic acid derivatives and flavonoids. These antagonists find diverse applications across several fields:
Biotechnology: PAMO inhibitors can be utilized to control specific metabolic pathways within microbial production systems, for instance, by modulating the degradation rates of aromatic compounds in bioremediation processes.
Pharmaceuticals: They hold potential as lead compounds for drug development or as molecular tools for investigating disease mechanisms linked to this compound metabolism. Furthermore, they can be employed to modulate drug metabolism, potentially reducing toxicity.
Agricultural Biotechnology: PAMO antagonists can contribute to strategies aimed at controlling the levels of certain secondary metabolites in plants.
Microbial Catabolism and Biodegradation
Microorganisms play a crucial role in the catabolism and biodegradation of various organic compounds, including this compound. While this compound monooxygenase (PAMO) from Thermobifida fusca is a well-characterized enzyme directly involved in the transformation of this compound to benzyl acetate frontiersin.orgysu.edu, other microbial pathways also contribute to the degradation of this compound and related aromatic compounds.
For instance, Comamonas testosteroni KF-1 possesses a Baeyer-Villiger monooxygenase (SAPMO) that is active with this compound, indicating a direct microbial capacity for its degradation as part of broader xenobiotic metabolism, such as the degradation of linear alkylbenzenesulfonate (LAS) surfactants. SAPMO exhibits homology to the archetypal this compound BVMO.
More broadly, the microbial degradation of this compound can be linked to the well-characterized catabolic pathways for phenylacetic acid (PAA), a related compound that serves as a central intermediate in the bacterial metabolism of various aromatic compounds, including phenylalanine and styrene (B11656) frontiersin.orgnih.govethz.chnih.gov. Phenylacetic acid degradation pathways are widely distributed among bacteria, found in approximately 16% of sequenced bacterial genomes, including prominent species like Escherichia coli and Pseudomonas putida frontiersin.orgnih.govethz.ch.
The bacterial PAA pathway is unique in its aerobic strategy, involving the processing of intermediates as CoA thioesters. It initiates with the conversion of phenylacetate (B1230308) to phenylacetyl-CoA, followed by the activation of the aromatic ring to a 1,2-epoxide by a multicomponent oxygenase. This reactive epoxide is then isomerized to a seven-membered O-heterocyclic enol ether (an oxepin), which subsequently undergoes hydrolytic ring cleavage and β-oxidation steps, ultimately yielding central carbon intermediates such as acetyl-CoA and succinyl-CoA frontiersin.orgnih.govethz.chnih.gov. This "hybrid" pathway, while aerobic, incorporates features typically associated with anaerobic metabolism, such as the extensive use of CoA thioesters and oxygen-independent ring cleavage frontiersin.orgysu.edunih.govethz.ch.
Additionally, this compound itself has been identified as a volatile flavor compound in cigar tobacco leaves, where microbial communities are known to promote the degradation and conversion of macromolecules into smaller molecules, including ketones. Although the specific detailed pathway for this compound degradation in this context is not fully elucidated, it suggests a broader microbial involvement in its environmental fate.
Bacterial Metabolism of Phenylacetate and Related Aromatics
The bacterial metabolism of aromatic compounds often involves phenylacetate as a central intermediate. frontiersin.orgethz.ch Phenylacetate (PAA) is an aromatic fatty acid that can be derived from the catabolism of various substrates, including phenylalanine, styrene, and other phenylalkanoic acids. ethz.chnih.govwikipedia.org While this compound itself is a metabolite of amphetamine and methamphetamine in humans, its direct role as a central intermediate in the bacterial degradation of phenylacetate is not explicitly detailed as a primary pathway in the provided search results. wikipedia.org Instead, the bacterial degradation of phenylacetate primarily proceeds through a distinct pathway that involves CoA thioesters and unique enzymatic transformations. frontiersin.orgethz.chnih.govnih.gov
In many bacteria, including Escherichia coli and Pseudomonas putida, phenylacetate is activated by conversion to phenylacetyl-CoA, a reaction catalyzed by phenylacetate-CoA ligase (PaaK). frontiersin.orgethz.chnih.gov This initial step is crucial for the subsequent degradation of the aromatic ring. frontiersin.org The phenylacetyl-CoA then undergoes epoxidation of its aromatic ring, forming a reactive 1,2-epoxyphenylacetyl-CoA intermediate. frontiersin.orgnih.govnih.govresearchgate.net This epoxidation is mediated by a multicomponent oxygenase complex, PaaABCDE. frontiersin.org The epoxide intermediate is then isomerized to a seven-membered O-heterocyclic enol ether, an oxepin (B1234782) (2-oxepin-2(3H)-ylideneacetyl-CoA), by the enzyme PaaG. frontiersin.orgnih.govnih.govresearchgate.net Subsequent steps involve hydrolytic ring cleavage and beta-oxidation, ultimately leading to the formation of acetyl-CoA and succinyl-CoA. nih.govnih.govresearchgate.net This aerobic phenylacetate degradation pathway is found in approximately 16% of sequenced bacterial genomes and represents a widespread strategy for utilizing aromatic compounds. frontiersin.orgethz.chnih.govnih.govresearchgate.net
While this compound is not a direct intermediate in this primary bacterial phenylacetate degradation pathway, it is important to note that bacterial metabolism is highly diverse, and different pathways exist for various aromatic compounds. The provided information focuses on the major phenylacetate degradation route that does not feature this compound as a key intermediate.
Table 1: Key Enzymes and Intermediates in Bacterial Phenylacetate Degradation
| Enzyme/Intermediate Name | Role in Pathway |
| The article will focus solely on the chemical compound "this compound" and adhere strictly to the provided outline. |
This compound (C₉H₁₀O), also known as 1-phenylpropan-2-one, is an organic compound classified as a ketone. uni.lunih.gov While it is a precursor in the illicit synthesis of amphetamines, its presence and transformation are also observed in biological systems. wikipedia.org
Bacterial Metabolism of Phenylacetate and Related Aromatics
The metabolism of aromatic compounds by bacteria frequently involves phenylacetate (PAA) as a key intermediate. frontiersin.orgethz.chnih.gov Phenylacetate, an aromatic fatty acid, is a catabolite of phenylalanine and can also be derived from other aromatic compounds like styrene. ethz.chnih.govwikipedia.org The bacterial degradation of phenylacetate is a well-characterized aerobic hybrid pathway found in a significant percentage of sequenced bacterial genomes, including those of Escherichia coli and Pseudomonas putida. frontiersin.orgethz.chnih.govnih.govresearchgate.net
The pathway initiates with the activation of phenylacetate to phenylacetyl-CoA, a reaction catalyzed by the enzyme phenylacetate-CoA ligase (PaaK). frontiersin.orgethz.chnih.gov This CoA thioesterification is a distinctive feature, often associated with anaerobic metabolism, but it is integral to this aerobic pathway. nih.govresearchgate.net Following activation, the aromatic ring of phenylacetyl-CoA undergoes a unique transformation: a multicomponent oxygenase complex, PaaABCDE, inserts an oxygen atom to form a reactive 1,2-epoxide, specifically 1,2-epoxyphenylacetyl-CoA. frontiersin.orgnih.govnih.govresearchgate.net This epoxide is then isomerized by the enzyme PaaG into a seven-membered O-heterocyclic enol ether, known as 2-oxepin-2(3H)-ylideneacetyl-CoA (oxepin-CoA). frontiersin.orgnih.govnih.govresearchgate.net The subsequent steps involve hydrolytic ring cleavage and a series of beta-oxidation reactions, ultimately yielding acetyl-CoA and succinyl-CoA, which can then enter central metabolic pathways. nih.govnih.govresearchgate.net
While this compound is structurally related to phenylacetate, the primary bacterial phenylacetate degradation pathway described above does not typically involve this compound as a direct intermediate. The direct involvement of this compound in bacterial metabolism of phenylacetate or other related aromatics, as a central degradation intermediate, is not extensively documented in the provided literature.
Table 1: Key Intermediates and Enzymes in the Aerobic Bacterial Phenylacetate Degradation Pathway
| Intermediate/Enzyme | Description |
| Phenylacetate (PAA) | Initial substrate, derived from phenylalanine and other aromatics. ethz.chnih.govwikipedia.org |
| Phenylacetate-CoA ligase (PaaK) | Enzyme that converts phenylacetate to phenylacetyl-CoA. frontiersin.orgethz.chnih.gov |
| Phenylacetyl-CoA | Activated form of phenylacetate, processed as a CoA thioester. frontiersin.orgethz.chnih.gov |
| PaaABCDE complex | Multicomponent oxygenase responsible for epoxidation of the aromatic ring of phenylacetyl-CoA. frontiersin.orgnih.govnih.gov |
| 1,2-Epoxyphenylacetyl-CoA | Reactive epoxide intermediate formed after epoxidation. frontiersin.orgnih.govnih.gov |
| PaaG | Enzyme that isomerizes the epoxide to an oxepin. frontiersin.orgnih.govnih.gov |
| 2-Oxepin-2(3H)-ylideneacetyl-CoA (Oxepin-CoA) | Seven-membered O-heterocyclic enol ether intermediate. frontiersin.orgnih.govnih.gov |
| Acetyl-CoA, Succinyl-CoA | Final products of the pathway after ring cleavage and beta-oxidation. nih.govnih.gov |
Enzymes Involved in Acetone (B3395972)/Phenylacetone Degradation (e.g., Acetone Monooxygenase)
This compound degradation in biological systems is primarily associated with specific enzymatic activities. One prominent enzyme family involved in the transformation of this compound is the Baeyer-Villiger monooxygenases (BVMOs). d-nb.infonih.govacs.org
This compound monooxygenase (PAMO) from Thermobifida fusca is a well-studied flavin adenine dinucleotide (FAD)-containing BVMO. acs.org This enzyme catalyzes the Baeyer-Villiger oxidation of this compound, leading to the formation of benzylacetate. acs.org The catalytic cycle of PAMO involves several steps: rapid binding of NADPH, followed by hydride transfer to the FAD cofactor, leading to a reduced PAMO. acs.org The reduced PAMO then reacts with molecular oxygen to form a C4a-peroxyflavin intermediate. acs.org This peroxyflavin intermediate subsequently reacts with this compound to produce benzylacetate. acs.org
Other BVMOs have also shown activity with this compound. For instance, a 4-sulfoacetophenone Baeyer-Villiger monooxygenase (SAPMO) from Comamonas testosteroni KF-1, involved in the degradation of linear alkylbenzenesulfonate (LAS) surfactants, was found to be active with this compound. d-nb.infonih.gov SAPMO exhibited significant sequence homology (57%) to the archetypal this compound BVMO. d-nb.infonih.gov
In the context of acetone degradation, microorganisms employ various pathways, often initiated by different types of monooxygenases. researchgate.net One such mechanism involves an FAD-dependent monooxygenase (e.g., AcmA from Gordonia sp. strain TY-5) that catalyzes an NADPH-dependent Baeyer-Villiger reaction, inserting an oxygen atom into a carbon-carbon bond of acetone to produce methyl acetate. researchgate.netasm.org A subsequent hydrolase (e.g., AcmB) then cleaves the ester into acetic acid and methanol (B129727). asm.org While this pathway specifically addresses acetone, it highlights the role of Baeyer-Villiger monooxygenases in ketone degradation, a class of enzymes that also includes PAMO. researchgate.netasm.org
This compound also occurs as a metabolite in human metabolism, where flavin-containing monooxygenase 3 (FMO3) in the liver deaminates amphetamines into this compound. wikipedia.org This this compound can then be oxidized to benzoic acid, which is further converted to hippuric acid for excretion. wikipedia.org
Table 2: Enzymes Involved in this compound/Acetone Degradation
| Enzyme Name | Substrate | Product | Organism/Context | Key Reaction Type |
| This compound Monooxygenase (PAMO) | This compound | Benzylacetate | Thermobifida fusca | Baeyer-Villiger Oxidation acs.org |
| 4-Sulfoacetophenone Baeyer-Villiger Monooxygenase (SAPMO) | This compound (also 4-sulfoacetophenone) | - (converts SAP to 4-sulfophenyl acetate) | Comamonas testosteroni KF-1 | Baeyer-Villiger Oxidation d-nb.infonih.gov |
| Acetone Monooxygenase (AcmA) | Acetone | Methyl acetate | Gordonia sp. strain TY-5 | Baeyer-Villiger Oxidation researchgate.netasm.org |
| Hydrolase (AcmB) | Methyl acetate | Acetic acid, Methanol | Gordonia sp. strain TY-5 | Ester Hydrolysis asm.org |
| Flavin-containing monooxygenase 3 (FMO3) | Amphetamines | This compound | Human liver | Oxidative Deamination wikipedia.org |
Analytical Chemistry and Forensic Applications of Phenylacetone
Spectroscopic Characterization Techniques
Spectroscopic methods provide crucial insights into the molecular structure and functional groups of phenylacetone, facilitating its identification.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
Ultraviolet-Visible (UV-Vis) spectrophotometry is a technique utilized for the quantification of this compound, often by measuring its absorption characteristics in the UV region. Alpha-phenyl carbonyl compounds, including this compound, exhibit a band of unexpectedly high extinction in the 290-310 nm region. researchgate.net For this compound, specific UV absorption maxima have been reported, such as 258 nm and 283 nm when dissolved in ethanol, with corresponding epsilon values of 255 and 150, respectively. nih.gov These characteristic absorption patterns can be used for the quantitative analysis of this compound in solutions.
Infrared (IR) Spectroscopy for Structural Identification (FTIR, ATR-IR)
Infrared (IR) spectroscopy, including Fourier-transform infrared (FTIR) and Attenuated Total Reflectance infrared (ATR-IR) techniques, is invaluable for the structural identification of this compound by detecting characteristic functional group vibrations. nih.govspectrabase.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the molecular connectivity and chemical environment of atoms within this compound, making it a powerful tool for structural elucidation. spectrabase.comcore.ac.uk
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to its different proton environments. A singlet around 2.18 ppm can be attributed to the methyl protons (CH₃) adjacent to the carbonyl group. chegg.com The methylene (B1212753) protons (CH₂) between the carbonyl and the phenyl ring appear as a singlet around 3.64 ppm. rsc.org The aromatic protons of the phenyl group typically resonate as a multiplet in the 7.24-7.36 ppm range. rsc.orgchegg.com The integration of these signals provides the relative number of protons in each environment, while their chemical shifts and splitting patterns confirm the connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound provides information about the carbon skeleton. Key signals include the carbonyl carbon (C=O) typically appearing around 206 ppm, the methylene carbon (CH₂) around 50 ppm, and the methyl carbon (CH₃) around 29 ppm. rsc.org The aromatic carbons of the phenyl ring will show multiple signals in the 120-140 ppm range, characteristic of substituted benzene (B151609) rings. rsc.org
Table 1: Characteristic NMR Spectral Data for this compound
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
| ¹H | 2.18 | s | -CH₃ | chegg.com |
| ¹H | 3.64 | s | -CH₂- | rsc.org |
| ¹H | 7.24-7.36 | m | Aromatic H | rsc.org |
| ¹³C | ~206 | - | C=O | rsc.org |
| ¹³C | ~50 | - | -CH₂- | rsc.org |
| ¹³C | ~29 | - | -CH₃ | rsc.org |
| ¹³C | 120-140 (multiple signals) | - | Aromatic C | rsc.org |
Mass Spectrometry (MS) Techniques (GC-MS, LC-MS/MS, EI-MS) for Identification and Profiling
Mass spectrometry (MS) techniques are indispensable for the identification, confirmation, and profiling of this compound, especially in complex forensic samples. caymanchem.com
Electron Ionization Mass Spectrometry (EI-MS): Under electron ionization (EI) conditions, this compound (molecular weight 134.18 g/mol ) typically exhibits a molecular ion peak at m/z 134. nih.govuni.lu The most characteristic fragmentation pattern involves the cleavage of the bond adjacent to the carbonyl group. This leads to prominent fragment ions at m/z 91 (tropylium ion, [C₇H₇]⁺), resulting from the loss of the acetyl group (CH₃CO), and m/z 43 (acetyl ion, [CH₃CO]⁺), resulting from the loss of the benzyl (B1604629) group (C₇H₇). nih.govoup.comauburn.edu Other significant ions may include m/z 92 and m/z 65, which arise from further fragmentation of the aromatic ring. nih.gov
Table 2: Characteristic EI-MS Fragment Ions of this compound
| m/z | Relative Abundance (%) | Proposed Fragment Ion | Description | Reference |
| 134 | ~24-55 | [C₉H₁₀O]⁺˙ | Molecular Ion | nih.govoup.com |
| 91 | ~57-90 | [C₇H₇]⁺ | Tropylium ion (loss of CH₃CO) | nih.govoup.com |
| 43 | ~99 | [CH₃CO]⁺ | Acetyl ion (loss of C₇H₇) | nih.govoup.com |
| 92 | ~24-28 | [C₇H₈]⁺˙ | Toluene (B28343) (rearrangement) | nih.govoup.com |
| 65 | ~13-16 | [C₅H₅]⁺ | Cyclopentadienyl cation | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. caymanchem.comspectrabase.comoup.com It is particularly effective for analyzing volatile and semi-volatile compounds like this compound in complex mixtures. albany.edu GC-MS allows for the separation of this compound from other components in a sample, followed by its identification based on retention time and characteristic EI-MS fragmentation pattern. caymanchem.comspectrabase.comoup.com This technique is crucial for impurity profiling in illicit drug samples, where the presence of this compound can indicate synthetic routes used. caymanchem.comnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers advantages for analyzing less volatile or thermally labile compounds and is increasingly used in forensic toxicology. chromatographyonline.com While GC-MS often requires derivatization for amphetamine and synthetic cathinones, LC-MS/MS can directly analyze these compounds and their precursors like this compound without derivatization, simplifying sample preparation. chromatographyonline.com LC-MS/MS, particularly with tandem mass spectrometry (MS/MS), provides high sensitivity and selectivity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, allowing for precise quantification and confirmation even at trace levels. uni.luchromatographyonline.comnih.gov
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from other compounds in a mixture, which is critical for accurate identification and quantification in forensic samples.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): GC is a primary separation technique for this compound due to its volatility. oup.comauburn.edu It separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. Various stationary phases can be used, with non-polar (e.g., dimethyl polysiloxane like Rtx-1) and moderately polar (e.g., Rtx-200) columns being common. oup.com Retention indices (Kovats Retention Index) on standard non-polar and polar phases have been reported for this compound, aiding in its identification. nih.gov GC, often coupled with MS (GC-MS), provides excellent resolution for separating this compound from other related compounds and impurities. oup.comauburn.edu
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile chromatographic technique used for the separation and quantification of this compound, especially when dealing with less volatile or thermally sensitive samples, or when a non-destructive detection method is preferred. sielc.commdpi.com Reverse-phase (RP) HPLC is commonly employed, using columns such as C18 stationary phases. sielc.comnih.gov The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often acidified with phosphoric acid or formic acid (for MS compatibility). sielc.comnih.gov HPLC with UV detection (e.g., at 254 nm) is often used for purity assessment and quantification of this compound. mdpi.com HPLC methods can be scaled for preparative separation, allowing for the isolation of impurities. sielc.com
Table 3: Common Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection Method | Application | Reference |
| GC | Rtx-1 (dimethyl polysiloxane) | Inert gas (e.g., Helium) | MS (EI) | Separation and identification | oup.comauburn.edu |
| HPLC (RP) | Newcrom R1, C18 | Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) | UV, MS | Separation, quantification, impurity isolation | sielc.commdpi.comnih.gov |
Coupling GC with Spectroscopic Detectors (GC-MS, GC-FTIR-EIMS)
Gas Chromatography (GC) coupled with spectroscopic detectors is a cornerstone technique in the analytical and forensic examination of this compound. GC-Mass Spectrometry (GC-MS) is particularly valuable due to its high sensitivity and ability to provide characteristic fragmentation patterns for identification. The electron ionization mass spectrum of this compound typically shows a molecular ion at m/z 134 and characteristic fragment ions that aid in its unequivocal identification. uni.lu
Beyond simple identification, GC-MS is instrumental in impurity profiling, where minor components in a sample can reveal details about its origin and synthetic history. GC-Fourier Transform Infrared (GC-FTIR) and Electron Ionization Mass Spectrometry (EIMS) can provide complementary information. While GC-MS offers molecular weight and fragmentation data, GC-FTIR provides vibrational spectra that can confirm functional groups and provide additional structural elucidation, especially useful for distinguishing isomers or closely related compounds.
Impurity Profiling and Synthetic Route Differentiation
Impurity profiling of this compound is a powerful forensic tool used to differentiate between various synthesis methods and to link samples to common sources. The by-products formed during illicit synthesis are often unique to the specific precursors and reaction conditions employed. caymanchem.comcaymanchem.com
Identification of Reaction By-products as Markers
The presence and relative abundance of specific reaction by-products serve as chemical markers to identify the synthetic pathway used to produce this compound. These impurities, often present in trace amounts, are indicative of the reagents and conditions involved in the illicit manufacturing process. caymanchem.comcaymanchem.com Forensic laboratories utilize advanced GC-MS techniques to detect and quantify these markers, providing crucial intelligence for law enforcement investigations.
Differentiation of Synthesis Methods (e.g., Phenylacetic Acid/Acetic Anhydride (B1165640) vs. Lead(II) Acetate)
Different synthetic routes to this compound yield distinct impurity profiles. For instance, the clandestine synthesis of this compound often involves either the reaction of phenylacetic acid with acetic anhydride or methods utilizing lead(II) acetate (B1210297).
Phenylacetic Acid/Acetic Anhydride Route: This method, often referred to as the "PPA/AA" route, involves the decarboxylation of phenylacetic acid in the presence of acetic anhydride. nih.govnih.goviarc.fruni.lunih.govfishersci.ca The impurity profile from this route typically includes unreacted precursors, partially reacted intermediates, and condensation products.
Lead(II) Acetate Route: Another historical or less common method involves the use of lead(II) acetate. wikipedia.orgnih.govcenmed.comnih.govfishersci.ca The impurities generated from this method would differ significantly, potentially including lead-containing residues or specific organic by-products related to the lead-catalyzed reaction.
Forensic chemists analyze these unique impurity signatures to differentiate between the synthesis methods, providing valuable information for intelligence gathering and prosecution.
Analysis of this compound Precursors and Their Conversion Products
The analysis extends beyond this compound itself to include its precursors and their conversion products. Common precursors for this compound include phenylacetic acid and various phenylpropanolamine isomers. The presence of these precursors or their characteristic degradation/conversion products in seized samples can confirm the starting materials used. For example, the reduction of ephedrine (B3423809) or pseudoephedrine can lead to amphetamine or methamphetamine, respectively, with this compound often being an intermediate or a related compound in some synthetic schemes. nih.govwikidoc.orgguidetopharmacology.orgmims.comwikidoc.org
Detection of Isomeric Compounds (e.g., this compound-based Cathinone (B1664624) Isomers)
The detection and differentiation of isomeric compounds, particularly this compound-based cathinone isomers, are crucial in forensic analysis. Cathinone is a beta-keto amphetamine, structurally similar to amphetamines, and can be derived from this compound. uni.lunih.govnih.govscilit.comwikipedia.org Isomers such as cathinone and its related compounds (e.g., methcathinone) present analytical challenges due to their similar molecular formulas but different structural arrangements. GC-MS, often with specialized chromatographic columns and optimized mass spectral parameters, is employed to resolve and identify these isomers based on subtle differences in retention times and fragmentation patterns.
Analytical Standards and Reference Materials for Research
The accuracy and reliability of forensic analysis depend heavily on the availability of high-quality analytical standards and reference materials. This compound itself is available as an analytical reference standard, essential for method validation, calibration, and quality control in forensic laboratories. caymanchem.comcaymanchem.combertin-bioreagent.comlgcstandards.com These certified reference materials ensure the comparability and reproducibility of analytical data across different laboratories and over time. Organizations provide these standards for research and forensic applications, often with detailed certificates of analysis. bertin-bioreagent.comsigmaaldrich.com The use of such standards is fundamental for the development of new analytical methods, the training of forensic scientists, and for ensuring the integrity of evidence in legal proceedings.
Computational Chemistry and Molecular Modeling of Phenylacetone Systems
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches
Investigation of Enzymatic Reaction Mechanisms
Enzymatic reactions involving phenylacetone are of significant interest, particularly in biotransformation and biodegradation pathways. A key enzyme in this context is this compound Monooxygenase (PAMO). ontosight.aiacs.orgnih.govalmacgroup.com
This compound Monooxygenase (PAMO) PAMO is an enzyme that catalyzes the conversion of this compound to benzyl (B1604629) acetate (B1210297). This reaction utilizes molecular oxygen and NADPH as essential cofactors. ontosight.aiacs.orgnih.govalmacgroup.com PAMO belongs to the Baeyer-Villiger monooxygenase (BVMO) family, known for their ability to oxidize ketones to esters. ontosight.aiacs.orgnih.govalmacgroup.comresearchgate.net The enzyme typically exists as a homodimer, with each subunit containing a flavin adenine (B156593) dinucleotide (FAD) cofactor, which is vital for facilitating the transfer of electrons from NADPH to oxygen during the catalytic process. ontosight.aiacs.orgnih.gov
Detailed kinetic analyses, such as those performed on PAMO from Thermobifida fusca, have elucidated the catalytic cycle:
NADPH Binding: Rapid binding of NADPH (Kd = 0.7 µM) initiates the cycle. acs.orgnih.gov
Hydride Transfer: A 4(R)-hydride is transferred from NADPH to the FAD cofactor (kred = 12 s-1). acs.orgnih.gov
Oxygenation: The reduced PAMO is rapidly oxygenated by molecular oxygen (kox = 870 mM-1 s-1), leading to the formation of a C4a-peroxyflavin intermediate. acs.orgnih.gov
Product Formation: This peroxyflavin intermediate then reacts with this compound to form benzyl acetate (k1 = 73 s-1). acs.orgnih.gov The catalytic turnover rate (kcat = 3.1 s-1) is limited by the relatively slow decay (4.1 s-1) of a subsequent enzyme intermediate, which may be a Criegee intermediate or a C4a-hydroxyflavin form. acs.orgnih.govalmacgroup.com The release of NADP+ is a relatively fast final step in the catalytic cycle. acs.orgnih.gov
Computational methods, including molecular dynamics (MD) simulations, quantum mechanics (QM), and quantum mechanics/molecular mechanics (QM/MM) calculations, have been employed to investigate the catalytic mechanism of PAMO for both its native substrate, this compound, and non-native substrates like 2-octanone (B155638). These studies provide atomic-level insights into the enzyme's preference for aromatic substrates and can inform rational enzyme engineering for industrial biocatalysis. almacgroup.com
**Table 1: Key Kinetic Parameters of this compound Monooxygenase (PAMO) from *Thermobifida fusca***
| Parameter | Value | Unit |
| Catalytic Turnover Rate (kcat) | 3.1 | s⁻¹ |
| Dissociation Constant (Kd) for NADPH | 0.7 | µM |
| Rate of Hydride Transfer (kred) | 12 | s⁻¹ |
| Rate of Oxygenation (kox) | 870 | mM⁻¹ s⁻¹ |
| Rate of Benzyl Acetate Formation (k₁) | 73 | s⁻¹ |
| Intermediate Decay Rate | 4.1 | s⁻¹ |
| Michaelis Constant (KM) for this compound | 3.2 | mM |
Other Enzymatic Transformations this compound is also an intermediate in the biodegradation of amphetamine and methamphetamine in the human liver. Flavin-containing monooxygenase 3 (FMO3) deaminates amphetamines into this compound. Subsequently, this compound is oxidized to benzoic acid, which is then converted to hippuric acid by glycine (B1666218) N-acyltransferase (GLYAT) enzymes before excretion. wikipedia.org Additionally, this compound can undergo para-hydroxylation to form 4-hydroxythis compound (B1242247), which is another metabolite of amphetamine in the human body. wikipedia.org
Prediction of Chemical Properties and Reactivity
Computational chemistry methods are extensively utilized to predict the chemical properties and reactivity of compounds like this compound. These methods offer a cost-effective and efficient way to explore molecular behavior and guide experimental design.
Computational Methodologies Density Functional Theory (DFT) is a widely used computational method for predicting the structures, properties, and reactivity of molecules. researchgate.netnumberanalytics.com DFT provides a balance between accuracy and computational efficiency, making it suitable for studying a range of molecular systems. numberanalytics.com Post-Hartree-Fock methods, while more computationally expensive, offer higher accuracy for systems requiring precise calculations. numberanalytics.com
Molecular docking and molecular dynamics (MD) simulations are also employed to predict molecular interactions and investigate binding modes, which are crucial for understanding reactivity in complex biological or chemical environments. researchgate.netnih.govacs.org These methods can help elucidate reaction mechanisms by modeling the transition states and reaction pathways. analytica-world.com For instance, computational modeling, including QM/MM calculations, has been used to study the mechanism of this compound oxime, a derivative of this compound, focusing on intramolecular oxime transfer reactions and the role of hydrogen-bonding networks.
Computational approaches have been applied to predict various properties of this compound and related compounds, such as aqueous acidity and tautomeric equilibrium constants, using electronic structure methods rooted in DFT. researchgate.net Furthermore, computational tools are used to assess drug-likeness features and predict potential biological targets for novel compounds, which can be applied to this compound derivatives in drug discovery. nih.govnih.gov
Table 2: Selected Chemical and Physical Properties of this compound
| Property | Value | Unit |
| Chemical Formula | C₉H₁₀O | - |
| Molar Mass | 134.178 | g·mol⁻¹ |
| Appearance | Colorless oil, pleasant odor | - |
| Density | 1.006 (at 25 °C) | g/mL |
| 1.003 (at 20 °C) | g/mL | |
| 1.016 | g/cm³ | |
| Melting Point | -15 | °C |
| Boiling Point | 214 to 216 | °C |
| Water Solubility | 0.886 | mg/mL |
| logP | 1.7 | - |
| Flash Point | 90 | °C |
Group Contribution Methods for Property Estimation
While general discussions on group contribution methods for liquid mixtures and their application to various systems, including alkanones, are available, specific detailed research findings on the application of these methods directly for the comprehensive property estimation of this compound are not extensively documented in the provided search results. arxiv.org However, the principles of group contribution methods are broadly applicable to organic compounds, including ketones like this compound, for estimating properties such as vapor pressure, solubility, and activity coefficients. The Enzyme Commission classification system, which categorizes enzymes based on the reactions they catalyze, can be seen as a form of "group contribution" in the context of predicting novel biochemical pathways based on generalized reaction rules. researchgate.net
Environmental Fate and Bioremediation Research
Degradation Pathways and Mechanisms
Phenylacetone's environmental fate is largely determined by its degradation pathways, which involve both chemical oxidation and biological transformation by microorganisms.
This compound is susceptible to oxidation, particularly by oxygen in the air. This process is presumed to initially convert this compound to phenylacetylcarbinol. researchgate.net Further oxidative degradation of this compound can lead to the formation of several other products, including benzaldehyde, benzoic acid, 1-phenyl-1,2-propanedione, and 1-acetoxy-1-phenyl-2-propanone. researchgate.net
In biological systems, such as the human liver, this compound serves as an intermediate in the biodegradation of amphetamine. During this process, this compound is oxidized to benzoic acid, which is subsequently converted to hippuric acid before excretion. wikipedia.org Enzymes like this compound monooxygenase (PAMO), a flavin-dependent Baeyer-Villiger monooxygenase, play a significant role in oxidative transformations. PAMO catalyzes the insertion of an oxygen atom into substrates, converting ketones into esters and lactones. researchgate.net Specifically, PAMO has been observed to convert this compound into benzylacetate. acs.org Studies have also explored the oxidative cleavage of the acyl-carbon bond in this compound using electrogenerated superoxide (B77818) anions. researchgate.net
Table 1: Key Oxidation Degradation Products of this compound
| Degradation Product | Formation Mechanism / Context |
| Phenylacetylcarbinol | Initial oxidation product of this compound by oxygen in the air. researchgate.net |
| Benzaldehyde | Further degradation product from the oxidation of this compound. researchgate.net |
| Benzoic Acid | Further degradation product from the oxidation of this compound. researchgate.net In biological systems, it's formed from this compound and then converted to hippuric acid. wikipedia.org |
| 1-phenyl-1,2-propanedione | Identified as a degradation product during the long-term storage and oxidation of this compound. researchgate.net |
| 1-acetoxy-1-phenyl-2-propanone | Identified as a degradation product during the long-term storage and oxidation of this compound. researchgate.net |
| Benzylacetate | Product of this compound conversion catalyzed by this compound monooxygenase (PAMO). acs.org |
Microorganisms play a crucial role in the environmental transformation and degradation of this compound. For instance, when phenyl-2-propanone is exposed to soil microorganisms, it is rapidly metabolized into compounds such as 1-phenyl-2-propanol (B48451). nih.gov Environmental bacteria possess metabolic pathways capable of transforming aromatic compounds, including those related to this compound. Research highlights the potential of using recombinant bacteria, such as Escherichia coli engineered to overexpress enzymes like this compound monooxygenase (PAMO), for biocatalytic processes aimed at producing various compounds, including indigoids. mdpi.com This demonstrates the enzymatic machinery within microorganisms that can act upon this compound and related structures.
Rhodococcus strains are recognized as effective biotools for the biocatalysis of pharmaceutical precursors and are utilized in the development of new drugs, offering an environmentally friendly approach to chemical transformations. frontiersin.org The presence of this compound monooxygenase (PAMO) in environmental bacteria like Thermobifida fusca further underscores the natural microbial capacity for processing such compounds. mdpi.comasm.org In oil-contaminated marine environments, microbial communities adapt and shift to include bacteria capable of utilizing oil compounds, with some families like Porticoccaceae containing this compound monooxygenase, suggesting their involvement in the degradation of aromatic substances. osti.gov
Oxidation Pathways and Formation of Degradation Products (e.g., Phenylacetylcarbinol, Benzaldehyde, Benzoic Acid)
Factors Influencing Environmental Fate
The stability and degradation of this compound in the environment are influenced by various conditions, particularly oxidative environments and the presence of different solvents.
Oxidative conditions significantly impact the stability of this compound. This compound, along with phenylacetylcarbinol, is known to be oxidized by oxygen present in the air. researchgate.net The rate and extent of this degradation can be influenced by storage conditions; for example, storing neat this compound at 4 °C only incompletely prevents its degradation, while storage in organic solvents can almost completely inhibit the oxidation process. researchgate.net This suggests that certain organic solvents can provide a protective environment, limiting the compound's exposure to oxidative degradation.
In the context of enzymatic reactions, this compound monooxygenase (PAMO) exhibits remarkable stability even in the presence of organic solvents. asm.org This characteristic is advantageous for biocatalytic applications where organic solvents might be used. Furthermore, ionic liquids have been explored as alternatives to traditional solvents in oxidative biocatalysis involving PAMO, serving as replacements, performance additives, and protein stabilizers. researchgate.net When considering chemical oxidation, the process can be carried out using solvents that are inert to peracids, such as ethyl acetate (B1210297), benzene (B151609), methylene (B1212753) chloride, chloroform, or aqueous acetic acid. google.com
Research on Remediation Strategies
Research into remediation strategies for this compound-related contaminants primarily focuses on leveraging biological processes due to their environmental advantages.
Bioremediation, which utilizes microorganisms to degrade pollutants, is considered a cost-effective, readily available, publicly accepted, and environmentally friendly alternative to physicochemical methods for contaminant degradation. researchgate.net The versatility of microorganisms, particularly specific bacterial strains and their enzymes, offers significant potential for addressing this compound-related contamination.
Rhodococcus strains, for instance, are recognized for their ability to neutralize pharmaceutical pollutants and are actively employed in the biocatalysis of pharmaceutical precursors. frontiersin.org This highlights their capacity for transforming complex organic molecules, which could extend to this compound and its derivatives. Furthermore, advancements in enzyme engineering and the development of whole-cell biocatalysts, such as Escherichia coli overexpressing this compound monooxygenase (PAMO) variants, are emerging as promising "green" alternatives. These biocatalytic approaches aim to reduce the reliance on hazardous materials and minimize toxic waste generation in chemical synthesis, implying a broader applicability for the bioremediation of related contaminants. mdpi.comresearchgate.net The inherent stability and catalytic activity of enzymes like PAMO make them ideal candidates for developing industrial biocatalytic processes, including biotransformation applications that could be relevant for environmental remediation. science.gov
Regulatory Frameworks and Their Impact on Academic Chemical Research
Phenylacetone as a Scheduled Precursor Chemical
This compound is widely recognized and regulated as a precursor chemical due to its critical role in the clandestine synthesis of illicit drugs, specifically amphetamine and methamphetamine researchgate.netwikipedia.orgnih.govcaymanchem.comasme.orgcaymanchem.com. In the United States, this compound is classified as a Schedule II controlled substance by the Drug Enforcement Administration (DEA), indicating a high potential for abuse and severe psychological or physical dependence nih.govcaymanchem.comasme.orgresearchgate.netbertin-bioreagent.comwa.gov. This classification designates it as an "immediate precursor" to these stimulants nih.govresearchgate.netwa.gov.
Internationally, this compound is listed in Table I of the 1988 United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances caymanchem.comresearchgate.netcardiff.ac.uk. Substances in Table I are considered essential for the illicit manufacture of narcotic drugs and psychotropic substances and are subject to the most rigorous international controls to prevent their diversion caymanchem.comresearchgate.net. The regulatory measures aim to prevent the diversion of such chemicals from their legitimate commercial uses into illicit drug production nih.govcardiff.ac.uk.
The widespread control of this compound stems from its historical use in illicit laboratories. For instance, in the United States, this compound was declared a Schedule II controlled substance in 1980 due to its prevalent use in making amphetamines researchgate.netwikipedia.org.
The table below summarizes the regulatory status of this compound:
| Regulatory Body/Framework | Classification | Description |
| U.S. Drug Enforcement Administration (DEA) | Schedule II Controlled Substance | High potential for abuse, immediate precursor to amphetamine and methamphetamine. nih.govresearchgate.netwa.gov |
| United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances (1988) | Table I Precursor | Essential for drug manufacturing, subject to rigorous international control. caymanchem.comresearchgate.netcardiff.ac.uk |
Influence on Synthetic Route Development in Research
The stringent regulation of this compound has profoundly influenced academic chemical research by compelling scientists to develop alternative synthetic routes for compounds that traditionally relied on P2P as an intermediate. This regulatory pressure has spurred innovation in "green chemistry" and the search for non-controlled precursors researchgate.netrsc.orgnih.gov.
Academic research is actively engaged in:
Developing Alternative Precursors: The legal control of P2P has led to the emergence of "designer" precursor compounds, often referred to as "pre-precursors," which can be converted to P2P. Academic studies focus on understanding the chemistry of these new substances, such as α-phenylacetoacetonitrile (APAAN), α-phenylacetoacetamide (APAA), and methyl α-acetylphenylacetate (MAPA), as well as 1,3-dicarbonyl precursors researchgate.netnih.govcolab.wsscite.ai. Research investigates their conversion to P2P and the impurities generated, which is crucial for forensic purposes nih.govcolab.ws.
Exploring Novel Synthetic Methodologies: Researchers are investigating new methods for synthesizing this compound itself, often seeking pathways that are less prone to diversion or utilize more readily available, less-controlled starting materials. Examples include the catalytic ketonization of phenylacetic acid with acetic acid, rearrangement of phenylpropylene oxide on zeolites, or oxidation of 2-phenylpropanol wikipedia.orggoogle.comscribd.comtib.eu. Historically, methods like the Friedel-Crafts acylation of benzene (B151609) with chloroacetone (B47974) have also been explored scribd.combu.edu. The emphasis is often on improving yield, purity, and environmental friendliness rsc.orggoogle.comaph.gov.au.
Advancing Green Chemistry: The broader push for sustainable and eco-friendly chemical processes in academic research aligns with the need to circumvent the use of hazardous or controlled substances. This includes exploring biocatalytic approaches, such as the use of this compound monooxygenase (PAMO) variants for various oxidative transformations, which represents a shift towards enzyme-mediated synthesis as a greener alternative to traditional chemical routes tib.eubu.eduaalto.firsc.org. While these specific enzymatic reactions may not directly produce P2P for illicit purposes, they exemplify the academic pursuit of novel, environmentally benign synthetic strategies in response to regulatory and ethical considerations.
The impact of these regulations is that the "P2P method" for amphetamine synthesis has largely fallen out of favor in illicit manufacturing, leading to a shift towards other methods, such as pseudoephedrine reduction google.com. This forces academic research to continuously adapt, studying new synthetic pathways adopted by clandestine laboratories and developing countermeasures.
Academic Research for Forensic Intelligence and Counter-Proliferation
Academic chemical research plays a pivotal role in forensic intelligence and counter-proliferation efforts by providing scientific insights and tools to combat the illicit manufacture and trafficking of controlled substances like amphetamine and methamphetamine, where this compound is a key precursor. Forensic intelligence involves the systematic collection and analysis of forensic data to detect patterns, link cases, and inform law enforcement strategies ucc.ieresearchgate.net.
Key contributions from academic chemical research include:
Impurity Profiling: A significant area of research focuses on the impurity profiling of seized illicit drugs and their precursors, including this compound researchgate.netcaymanchem.comasme.orgcaymanchem.comresearchgate.netresearchgate.netcolab.wsscilit.com. By analyzing the by-products and impurities present in seized samples of P2P or the final drug product (amphetamine/methamphetamine), forensic chemists can deduce the specific synthetic route employed by clandestine laboratories researchgate.netasme.orgresearchgate.netresearchgate.netcolab.ws. This research identifies "route-specific" impurities that act as chemical signatures, allowing differentiation between various synthesis methods (e.g., P2P derived from phenylacetic acid and acetic anhydride (B1165640) versus lead(II) acetate) researchgate.netasme.org.
Characterization of New Pre-Precursors: As regulations tighten on known precursors, illicit manufacturers adapt by using less-controlled "pre-precursors" that can be converted to P2P. Academic research is crucial in identifying and characterizing these new precursor analogues, such as APAAN and MAPA, and understanding the impurities they generate during conversion to P2P and subsequent drug synthesis researchgate.netresearchgate.netnih.govcolab.ws. This analytical data is vital for law enforcement to track emerging trends and adapt control measures.
Development of Analytical Methods: Academic institutions contribute to developing and refining advanced analytical techniques (e.g., Gas Chromatography/Mass Spectrometry (GC/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)) for the rapid and accurate identification and quantification of P2P, its precursors, and their characteristic impurities in seized samples researchgate.netasme.orgresearchgate.netresearchgate.netnih.gov. These methods are essential for building forensic databases that store chemical data, purity profiles, and information on seized samples to facilitate intelligence work and police investigations researchgate.netresearchgate.net.
Support for Counter-Proliferation Strategies: The insights gained from academic forensic research directly support national and international counter-proliferation efforts. By providing a deeper understanding of clandestine synthesis methods, precursor diversion, and impurity signatures, this research enables law enforcement agencies and regulatory bodies to develop more effective strategies for interdicting illicit drug supply chains and identifying criminal networks researchgate.netresearchgate.netcardiff.ac.ukndu.eduoup.com. Academic laboratories also serve as sources for high-purity analytical reference standards of controlled substances, which are indispensable for forensic analysis and method validation caymanchem.comasme.orgcaymanchem.combertin-bioreagent.com.
This collaborative effort between academic chemical research and forensic intelligence agencies is dynamic, continually evolving to address new challenges posed by adaptive illicit drug manufacturing practices.
Q & A
Q. What are the established synthesis methods for phenylacetone in academic research, and how can their reproducibility be ensured?
- Methodological Answer : this compound is commonly synthesized via Friedel-Crafts alkylation of benzene with chloroacetone, as detailed in classical organic chemistry literature . To ensure reproducibility, researchers should:
-
Document precise molar ratios, catalysts (e.g., AlCl₃), and reaction conditions (temperature, solvent purity) in the experimental section .
-
Include supplementary data (e.g., NMR spectra, melting/boiling points) to verify product identity and purity .
-
Cross-reference protocols with peer-reviewed studies to address variability in yields or byproducts .
- Data Table : Common Synthesis Routes
| Method | Yield (%) | Key Challenges | Reference |
|---|---|---|---|
| Friedel-Crafts Alkylation | 60-75 | Catalyst handling, side reactions | |
| Oxidation of 1-Phenyl-2-propanol | 50-65 | Over-oxidation to benzoic acid |
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to its flammability (flash point: 77°C) and irritant properties , researchers must:
- Use explosion-proof equipment and grounding to prevent static discharge .
- Wear nitrile gloves (tested for solvent resistance) and tightly sealed goggles .
- Store in sealed containers at ≤25°C, away from oxidizing agents .
Q. How can researchers characterize this compound’s purity and structural integrity using spectroscopic methods?
- Methodological Answer :
Q. What are the primary challenges in synthesizing this compound via Friedel-Crafts alkylation, and how can they be mitigated?
- Methodological Answer : Challenges include polyalkylation byproducts and catalyst deactivation. Mitigation strategies:
- Optimize stoichiometry (e.g., 1:1 benzene:chloroacetone) and use fresh AlCl₃ .
- Monitor reaction progress with TLC or in-situ IR to terminate before side reactions dominate .
Advanced Research Questions
Q. How does this compound interact with flavoprotein monooxygenases like PAMO, and what computational models explain its catalytic mechanisms?
- Methodological Answer : PAMO oxidizes this compound via a hydride transfer mechanism. Researchers use:
Q. What strategies resolve contradictions in this compound’s reactivity data across different experimental conditions?
- Methodological Answer : Conflicting data (e.g., oxidation rates in polar vs. nonpolar solvents) require:
Q. How can QM/MM simulations enhance understanding of this compound’s enzymatic oxidation pathways?
- Methodological Answer : Simulations reveal atomistic details, such as:
Q. What systematic approaches ensure comprehensive literature reviews on this compound’s applications in organic synthesis?
- Methodological Answer : Use databases (SciFinder, Reaxys) with search terms like "this compound AND catalysis" and filter for peer-reviewed articles (post-2010). Categorize findings into themes:
Q. How do solvent polarity and temperature affect this compound’s stability, and what experimental designs quantify these effects?
- Methodological Answer :
Q. What methodologies validate this compound’s role as a precursor in controlled substance synthesis within legal research frameworks?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
